N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide is a fluorinated organic compound with the molecular formula C₅H₇F₃N₂O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoroethyl group imparts distinct characteristics to the compound, enhancing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide typically involves the reaction of aziridine-2-carboxylic acid derivatives with trifluoroethylamine. One common method includes the use of coupling reagents and bases to facilitate the formation of the desired product. For example, the reaction of aziridine-2-carboxylic acid with trifluoroethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products depending on the nucleophile used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, nucleophiles such as amines and thiols, and coupling reagents like EDCI. Reaction conditions typically involve moderate temperatures and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, nucleophilic ring-opening reactions with thiols can yield thiol-substituted products, while reactions with amines can produce amine-substituted derivatives .
Scientific Research Applications
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to modify biological targets and enhance drug properties.
Biological Research: It is employed in studies involving enzyme inhibition and protein modification, particularly in cancer research.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials, benefiting from its unique reactivity and stability.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide involves its high reactivity towards nucleophiles, leading to the alkylation of target molecules. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This property is particularly useful in the inhibition of enzymes and modification of proteins, where the compound can selectively alkylate thiol groups on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Similar in structure but lacks the trifluoroethyl group, resulting in different reactivity and stability profiles.
N-(2,2,2-Trifluoroethyl)acetamide: Contains the trifluoroethyl group but differs in the core structure, leading to distinct chemical properties.
Uniqueness
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide is unique due to the presence of both the aziridine ring and the trifluoroethyl group. This combination imparts high reactivity and stability, making it valuable in various applications, particularly in medicinal chemistry and biological research .
Properties
Molecular Formula |
C5H7F3N2O |
---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)2-10-4(11)3-1-9-3/h3,9H,1-2H2,(H,10,11) |
InChI Key |
VGIRYFKSPHLRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1)C(=O)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.